5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-31-20-12-8-17(9-13-20)14-28-16-27-23-21-4-2-3-5-22(21)29(24(23)25(28)30)15-18-6-10-19(26)11-7-18/h2-13,16H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIFRCLSUGKWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrimidoindole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-chlorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their substituents:
Physicochemical and Spectroscopic Comparisons
- Crystallography : The target compound shares a planar pyrimidoindole core with Compound 3 (), as confirmed by XRD. However, the 4-methoxybenzyl group introduces steric hindrance compared to the 2-methoxybenzyl in Compound 3 .
- Spectroscopy : IR spectra of pyrimidoindoles typically show C=O stretches near 1650–1670 cm⁻¹ , while carboxamide derivatives (e.g., 5e) exhibit NH stretches at 3250–3450 cm⁻¹ .
- Thermal Stability : Melting points for pyrimidoindoles range widely (129–282°C), influenced by substituents. For example, sulfonamide-containing analogues () show lower melting points (~129°C) due to reduced crystallinity .
Biological Activity
5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the class of pyrimidoindole derivatives. Its unique molecular structure, which combines a pyrimidine ring fused with an indole moiety and various substituents, has attracted significant attention in medicinal chemistry for its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 429.9 g/mol
- CAS Number : 1189940-29-1
The compound features a chlorobenzyl group and a methoxybenzyl group, contributing to its unique pharmacological profile. The presence of these substituents may enhance its interaction with biological targets, potentially leading to improved therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- The compound has been evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies show significant inhibitory effects on cell proliferation, with IC values indicating potent activity.
- For instance, related compounds in the same class have demonstrated IC values ranging from 2.32 µg/mL to 91.00 µg/mL against MCF-7 cells, suggesting that similar derivatives may exhibit comparable or enhanced anticancer effects .
-
Mechanism of Action :
- The proposed mechanism involves the compound's interaction with specific molecular targets such as enzymes or receptors, leading to modulation of various signaling pathways associated with cancer cell survival and proliferation.
- Notably, the induction of apoptosis has been observed in treated cancer cells, characterized by an increase in pro-apoptotic factors like Bax and caspase levels .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound A | MCF-7 | 2.32 |
| Related Compound B | HepG2 | 3.13 |
| 5-Fluorouracil (Control) | MCF-7 | 6.80 |
Note : TBD = To Be Determined; further studies are needed to establish exact IC values for the compound .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to maximize yield and purity. This includes:
- Preparation of Intermediates : Utilizing starting materials such as 4-chlorobenzylamine and 4-methoxybenzylamine.
- Condensation Reactions : Employing catalysts and controlled temperatures to facilitate the formation of the desired pyrimidoindole structure .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include:
- Core formation : Cyclocondensation of indole precursors with pyrimidine intermediates under reflux conditions (e.g., using acetic acid as solvent at 110°C for 12 hours) .
- Substituent introduction : Alkylation or coupling reactions (e.g., Mitsunobu or Ullmann coupling) to attach chlorobenzyl and methoxybenzyl groups .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .
- Critical factors : Temperature control during cyclocondensation and stoichiometric ratios of coupling reagents (e.g., DCC or EDC) significantly impact yields (reported 45–65%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : 1H/13C NMR to verify substituent positions (e.g., singlet peaks for methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 497.15 [M+H]+) .
- X-ray crystallography : Single-crystal analysis to resolve 3D conformation, particularly for assessing π-π stacking in the pyrimidoindole core .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Screening strategies :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition at 10 µM concentration) .
- Antiviral activity : Plaque reduction assays against hepatitis B virus (HBV) or HIV-1, given structural analogs’ activity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2 or HEK293) to establish IC50 values .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact structure-activity relationships (SAR) in this compound class?
- SAR analysis :
- Chlorobenzyl group : Enhances hydrophobic interactions with enzyme pockets (e.g., 10-fold higher potency in kinase inhibition compared to methyl analogs) .
- Methoxybenzyl group : Improves solubility but may reduce binding affinity due to steric hindrance .
- Experimental design : Synthesize derivatives with halogen/methoxy substitutions at para/meta positions and compare IC50 values in dose-response assays .
Q. How should researchers address contradictory data in biological activity reports across similar pyrimidoindole derivatives?
- Resolution strategies :
- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
- Computational modeling : Molecular dynamics simulations to identify binding mode discrepancies (e.g., ligand tautomerism affecting docking scores) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out non-specific interactions .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Approaches :
- Salt formation : Hydrochloride salts to enhance aqueous solubility (tested in PBS at pH 7.4) .
- Prodrug design : Introduce ester or phosphate groups at the indole nitrogen for hydrolytic activation .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability (tested in murine models) .
Q. Which computational tools are most effective for predicting binding modes with biological targets?
- Tools and workflows :
- Molecular docking : AutoDock Vina or Glide to model interactions with kinases (e.g., CDK2 or EGFR) .
- Free energy calculations : MM-GBSA to rank binding affinities of derivatives .
- Pharmacophore modeling : Phase or MOE to identify critical interaction features (e.g., hydrogen bonds with catalytic lysine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
